![molecular formula C19H27N3O2 B14392835 N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide CAS No. 88103-53-1](/img/structure/B14392835.png)
N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide is a complex organic compound that features a piperidine ring and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the piperidine moiety, and the final acetamide formation. Common synthetic routes include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: Another piperidine alkaloid with various pharmacological effects.
Uniqueness
N-(2-{5-Methoxy-2-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an indole ring and a piperidine moiety sets it apart from other similar compounds, making it a valuable target for further research and development.
Eigenschaften
CAS-Nummer |
88103-53-1 |
|---|---|
Molekularformel |
C19H27N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[2-[5-methoxy-2-(piperidin-1-ylmethyl)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H27N3O2/c1-14(23)20-9-8-16-17-12-15(24-2)6-7-18(17)21-19(16)13-22-10-4-3-5-11-22/h6-7,12,21H,3-5,8-11,13H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
IOYUXTZPGBIJJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


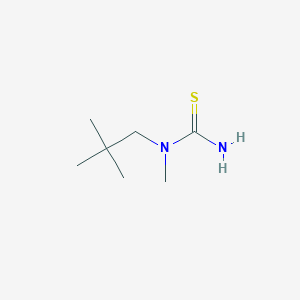
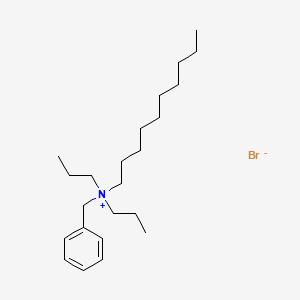
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)

![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)

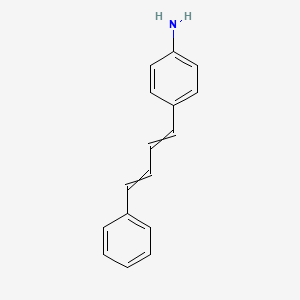
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
![N-[2-(2-Hydroxybutan-2-yl)phenyl]formamide](/img/structure/B14392813.png)

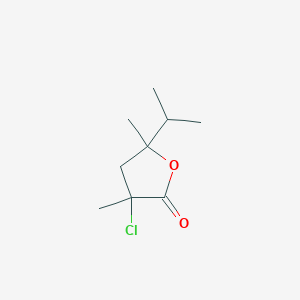
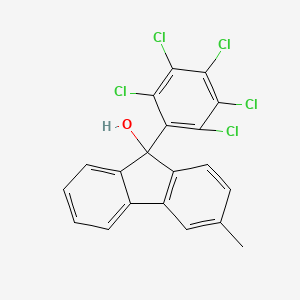
![2-[(Phenylcarbamoyl)amino]cyclohexyl nitrate](/img/structure/B14392843.png)
![N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide](/img/structure/B14392846.png)
